N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized benzothiazole derivatives because of their diverse biological activities, including anti-tubercular .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Scientific Research Applications
Chemical Synthesis and Structural Diversity
Generation of Structurally Diverse Libraries
Research demonstrates the use of ketonic Mannich bases derived from acetylthiophene as starting materials for alkylation and ring closure reactions, producing a wide array of compounds including dithiocarbamates, thioethers, and various heterocyclic derivatives such as pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
Biological Activities and Mechanisms
Antimicrobial and Antifungal Activities
Compounds synthesized from derivatives containing benzothiazole and pyrimidine moieties have been evaluated for their antifungal and antibacterial activities. Notably, some derivatives exhibit significant activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential for the development into antifungal agents (Jafar et al., 2017). Additionally, 1,3,4-oxadiazole thioether derivatives have shown promising antibacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae, indicating their potential as novel antibacterial agents (Song et al., 2017).
Insecticidal Properties
New heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study highlights the potential use of these compounds in agricultural pest control (Fadda et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is related to the tuberculosis bacteria (M. tuberculosis) . The compound has shown significant inhibitory activity against this bacterium, suggesting that it may interact with key proteins or enzymes within the bacterial cell .
Mode of Action
In the case of anti-inflammatory activity, these compounds have been shown to inhibit the cyclooxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation .
Biochemical Pathways
The compound’s action is likely to affect the arachidonic acid pathway . By inhibiting COX enzymes, the compound prevents the conversion of arachidonic acid into inflammatory mediators like prostaglandins . This results in a reduction of inflammation and associated symptoms.
Result of Action
The primary result of the compound’s action is the inhibition of inflammation . By blocking the production of prostaglandins through the inhibition of COX enzymes, the compound can reduce inflammation and associated symptoms . Additionally, the compound has shown potent inhibitory activity against M. tuberculosis, suggesting potential anti-tubercular effects .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS2.ClH/c1-4-28-12-11-18-21(14-28)31-25(27-23(29)17-10-9-15(2)16(3)13-17)22(18)24-26-19-7-5-6-8-20(19)30-24;/h5-10,13H,4,11-12,14H2,1-3H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDSYGMQWACRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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